![molecular formula C13H11F2N B1440308 (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1183330-73-5](/img/structure/B1440308.png)
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Overview
Description
(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine: is an organic compound with the molecular formula C13H11F2N It consists of a biphenyl structure with two fluorine atoms attached at the 3 and 4 positions of one phenyl ring and a methanamine group attached to the 4 position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation and Amination: One common method involves the halogenation of biphenyl derivatives followed by amination. For example, starting with 3,4-difluorobenzene, halogenation can be achieved using a halogenating agent and paraformaldehyde in the presence of a catalyst.
Reduction of Nitriles: Another method involves the reduction of 3,4-difluorobenzonitriles in the presence of ammonia and hydrogen, using a catalyst such as Raney nickel.
Industrial Production Methods: Industrial production methods for (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine typically involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling . These methods are chosen for their efficiency and ability to produce high yields under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry:
Mechanism of Action
The mechanism of action of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
- (3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanamine
- (4,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanamine
Comparison:
- Structural Differences: While these compounds share a similar biphenyl core, the position of the fluorine atoms and the methanamine group varies, leading to differences in their chemical and physical properties .
- Unique Properties: (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine is unique in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOELADDGHHKGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


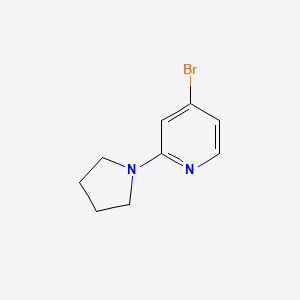
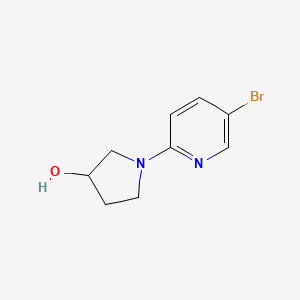
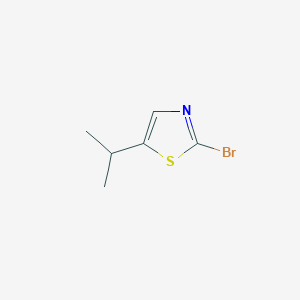
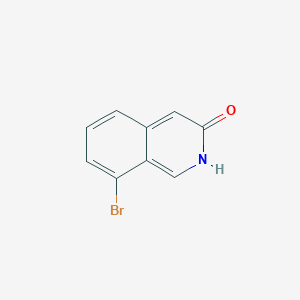
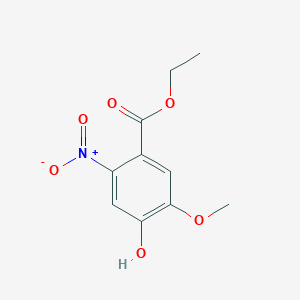
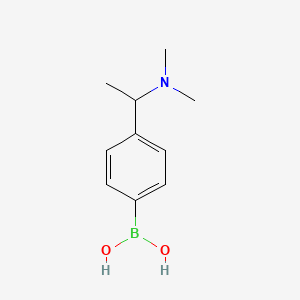


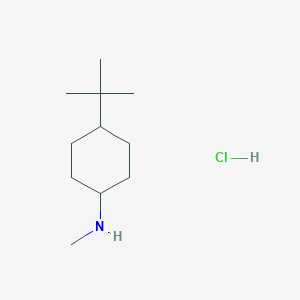
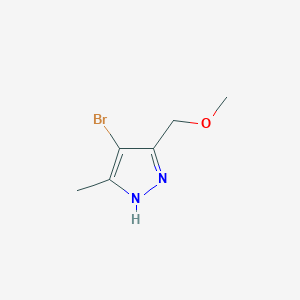
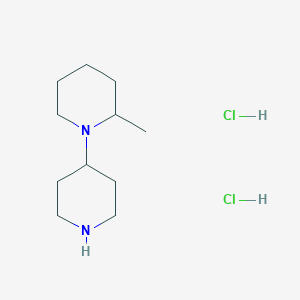
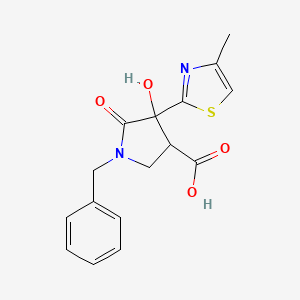
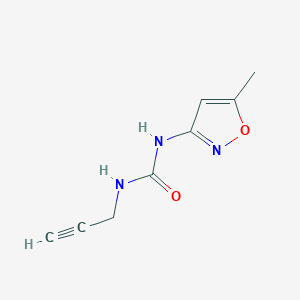
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)
